molecular formula C17H15ClN4OS B6558267 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide CAS No. 1040656-20-9

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide

Cat. No.: B6558267
CAS No.: 1040656-20-9
M. Wt: 358.8 g/mol
InChI Key: XEGHVDGUSDZNFN-UHFFFAOYSA-N
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Description

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C17H15ClN4OS and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0655100 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Based on its chemical structure, it is plausible that the compound could interact with its targets via hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways that F5382-0866 might affect. Compounds with similar structures have been found to possess various biological activities, suggesting that f5382-0866 could potentially influence a range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of F5382-0866, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of F5382-0866 could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Without specific information on the compound’s properties and its targets, it’s difficult to predict how these factors might impact its action .

Biochemical Analysis

Biochemical Properties

F5382-0866 plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of AchE activity, affecting nerve impulse transmission. Additionally, F5382-0866 may interact with other enzymes involved in oxidative stress pathways, such as those producing reactive oxygen species (ROS), which can influence cellular oxidative damage .

Cellular Effects

F5382-0866 has been observed to exert significant effects on various cell types and cellular processes. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AchE can lead to changes in nerve impulse transmission, resulting in altered cellular behavior and function . Furthermore, F5382-0866 may affect the expression of genes involved in oxidative stress responses, thereby modulating cellular metabolism and the production of ROS .

Molecular Mechanism

The molecular mechanism of action of F5382-0866 involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of AchE, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, F5382-0866 may interact with other enzymes involved in oxidative stress pathways, leading to changes in gene expression and the production of ROS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of F5382-0866 can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to F5382-0866 can lead to sustained inhibition of AchE activity and prolonged changes in cellular function, including altered gene expression and oxidative stress responses .

Dosage Effects in Animal Models

The effects of F5382-0866 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved neurotransmission and reduced oxidative stress . At higher doses, F5382-0866 can cause toxic or adverse effects, including severe inhibition of AchE activity, leading to impaired nerve function and potential neurotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

F5382-0866 is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress pathways . Additionally, F5382-0866 can influence the production of ROS and other metabolites, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of F5382-0866 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . F5382-0866 may also interact with binding proteins that influence its localization and accumulation within cells .

Subcellular Localization

F5382-0866 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c18-13-2-1-3-14(8-13)21-17-22-15(11-24-17)9-16(23)20-10-12-4-6-19-7-5-12/h1-8,11H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGHVDGUSDZNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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